molecular formula C17H19N5O B5470962 2-amino-N-[3-(1H-indol-1-yl)propyl]-4-methylpyrimidine-5-carboxamide

2-amino-N-[3-(1H-indol-1-yl)propyl]-4-methylpyrimidine-5-carboxamide

Cat. No.: B5470962
M. Wt: 309.4 g/mol
InChI Key: DKXZQTICZFPCRE-UHFFFAOYSA-N
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Description

The compound “2-amino-N-[3-(1H-indol-1-yl)propyl]-4-methylpyrimidine-5-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as FT-IR, NMR, and MS. For instance, a similar compound was analyzed using FT-IR and NMR, providing information about the functional groups and the chemical environment of the atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, the molecular formula, yield, melting point, and other properties were determined .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for this compound is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, it was classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-(3-indol-1-ylpropyl)-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-14(11-20-17(18)21-12)16(23)19-8-4-9-22-10-7-13-5-2-3-6-15(13)22/h2-3,5-7,10-11H,4,8-9H2,1H3,(H,19,23)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZQTICZFPCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NCCCN2C=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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